molecular formula C14H12N4O2S B2590762 (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide CAS No. 2035000-13-4

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2590762
CAS No.: 2035000-13-4
M. Wt: 300.34
InChI Key: BCRBNMIJNMUICO-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a complex organic compound that features a furan ring, a thiophene ring, and a triazole ring

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

This compound has been studied for its activity on the α7 nicotinic acetylcholine receptor (nAChR). It was found that it has opposing modulatory mechanisms on the α7 nAChR. Specifically, it was found to potentiate the activity of α7 nAChRs, while another compound, DM490, inhibited its activity .

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological and behavioral activity, particularly its effects on the α7 nicotinic acetylcholine receptor. Additionally, its potential applications in drug development, material science, and catalysis could be further investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the triazole ring through a click chemistry reaction. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution on the triazole ring can lead to a variety of functionalized triazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide apart from these similar compounds is its unique combination of furan, thiophene, and triazole rings. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-13(6-5-12-3-1-7-20-12)15-9-11-10-18(17-16-11)14-4-2-8-21-14/h1-8,10H,9H2,(H,15,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRBNMIJNMUICO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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